molecular formula C16H15I2NO2 B11650131 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol CAS No. 5533-75-5

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol

Katalognummer: B11650131
CAS-Nummer: 5533-75-5
Molekulargewicht: 507.10 g/mol
InChI-Schlüssel: FTZRKSBCRGSGKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol typically involves the condensation of 2-hydroxy-5-propylbenzaldehyde with 4,6-diiodophenol in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-hydroxy-5-propylbenzaldehyde} + \text{4,6-diiodophenol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The diiodophenol moiety can undergo halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogen substitution can be carried out using nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol involves its interaction with specific molecular targets. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diiodophenol moiety can participate in redox reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}-4,6-diiodophenol
  • 2-{(E)-[(2-hydroxy-5-ethylphenyl)imino]methyl}-4,6-diiodophenol

Uniqueness

2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4,6-diiodophenol is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This compound’s specific structure allows for distinct interactions and applications compared to its methyl and ethyl analogs.

Eigenschaften

CAS-Nummer

5533-75-5

Molekularformel

C16H15I2NO2

Molekulargewicht

507.10 g/mol

IUPAC-Name

2-[(2-hydroxy-5-propylphenyl)iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C16H15I2NO2/c1-2-3-10-4-5-15(20)14(6-10)19-9-11-7-12(17)8-13(18)16(11)21/h4-9,20-21H,2-3H2,1H3

InChI-Schlüssel

FTZRKSBCRGSGKI-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)I)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.